Barium trifluoromethanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

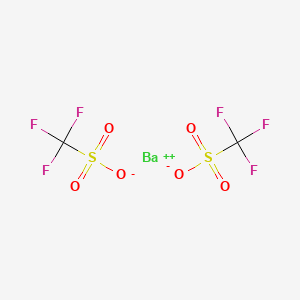

Barium trifluoromethanesulfonate (Ba(CF₃SO₃)₂), also known as barium triflate, is a metal salt of trifluoromethanesulfonic acid (CF₃SO₃H). With a molecular weight of 435.47 g/mol and CAS number 2794-60-7, it is a hygroscopic white powder that decomposes upon melting . Its structure comprises a barium cation coordinated to two trifluoromethanesulfonate anions, which are renowned for their strong electron-withdrawing properties and stability.

准备方法

Barium trifluoromethanesulfonate can be synthesized through several methods. One common method involves the reaction of barium carbonate with trifluoromethanesulfonic acid. The reaction is typically carried out in an aqueous medium, and the resulting product is then purified through recrystallization .

Another method involves the reaction of barium hydroxide with trifluoromethanesulfonic acid. This reaction also takes place in an aqueous medium and yields this compound as a white crystalline solid .

化学反应分析

Barium trifluoromethanesulfonate is known to undergo various chemical reactions, including:

-

Substitution Reactions: : It can act as a catalyst in substitution reactions, where it facilitates the replacement of one functional group with another. For example, it can catalyze the substitution of halides with trifluoromethanesulfonate groups .

-

Oxidation and Reduction Reactions: : this compound can participate in oxidation and reduction reactions, although it is more commonly used as a catalyst in these processes .

-

Formation of Triflates: : It is used to synthesize alkali metal and silver trifluoromethanesulfonates by reacting with corresponding metal salts .

科学研究应用

Organic Synthesis

Catalytic Applications:

Barium trifluoromethanesulfonate acts as a Lewis acid catalyst in several organic reactions, including:

- Friedel-Crafts Reactions: It facilitates alkylation and acylation processes crucial for synthesizing complex organic molecules such as pharmaceuticals and functional materials .

- Cleavage of Protecting Groups: The compound is utilized in the selective removal of protecting groups during synthetic procedures, enhancing the efficiency of multi-step organic syntheses .

Reagent for Synthesis:

this compound serves as a precursor for synthesizing other trifluoromethanesulfonates, such as sodium trifluoromethanesulfonate (sodium triflate), which is employed in various catalytic asymmetric reactions .

Electrochemical Applications

Solid-State Electrolytes:

Recent studies have explored the potential of this compound in solid-state electrolytes for lithium-ion batteries. Its unique properties contribute to improved safety, higher energy density, and faster charging capabilities compared to conventional batteries .

Proton-Conducting Membranes:

The compound exhibits notable proton conductivity, making it a candidate for developing membranes in fuel cells. These membranes are critical for efficiently converting chemical energy into electrical energy .

Material Science

Nanoparticle Applications:

this compound is used in the synthesis of nanoparticles and thin films for applications in solar energy conversion and water treatment technologies. Its solubility in non-aqueous solvents allows for innovative approaches in material fabrication .

Case Study 1: Barium Triflate as a Catalyst

In a study examining the catalytic efficiency of this compound in Friedel-Crafts reactions, researchers demonstrated its superior performance compared to traditional Lewis acids. The study highlighted its ability to facilitate reactions at lower temperatures while maintaining high yields of desired products .

Case Study 2: Application in Solid-State Electrolytes

Research focusing on the incorporation of this compound into solid-state electrolytes revealed significant improvements in ionic conductivity. The findings suggested that this compound could enhance the performance of next-generation lithium-ion batteries, paving the way for safer and more efficient energy storage solutions .

作用机制

The mechanism of action of barium trifluoromethanesulfonate primarily involves its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. This is achieved through the formation of intermediate complexes with the reactants, which then undergo further transformations to yield the desired products .

In biological systems, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death .

相似化合物的比较

Key Properties :

- Hygroscopicity : Requires careful handling under inert conditions to prevent moisture absorption .

- Reactivity : Functions as a Lewis acid catalyst, facilitating organic transformations such as Friedel-Crafts alkylation and esterification .

- Applications : Widely used in catalysis, polymer chemistry, and as a precursor for advanced materials .

Barium triflate belongs to the broader class of trifluoromethanesulfonate (triflate) salts. Below is a detailed comparison with structurally or functionally related compounds:

Trifluoromethanesulfonic Acid (CF₃SO₃H)

- Formula : CF₃SO₃H

- Unique Features : A superacid with a Hammett acidity function (H₀) of −12, significantly stronger than sulfuric acid.

- Applications : Used as a solvent, protonation agent, and catalyst in organic synthesis. Unlike barium triflate, it is liquid at room temperature and highly corrosive .

Sodium Trifluoromethanesulfonate (NaCF₃SO₃)

- Formula : NaCF₃SO₃

- Unique Features : Water-soluble and less hygroscopic than barium triflate.

- Applications : Employed in phase-transfer catalysis and electrochemical devices. Lacks the Lewis acidity of barium triflate due to the weaker sodium cation .

Calcium Trifluoromethanesulfonate (Ca(CF₃SO₃)₂)

- Formula : Ca(CF₃SO₃)₂

- Unique Features : Moderately hygroscopic with a lower molecular weight (36 g/mol for Ca²⁺ vs. 137 g/mol for Ba²⁺).

- Applications : Similar catalytic applications but less thermally stable than barium triflate .

Aluminum Trifluoromethanesulfonate (Al(CF₃SO₃)₃)

- Formula : Al(CF₃SO₃)₃

- Unique Features : A stronger Lewis acid (due to Al³⁺) with higher catalytic activity in Friedel-Crafts reactions.

- Applications : Preferred for demanding acid-catalyzed syntheses but more moisture-sensitive than barium triflate .

Bismuth(III) Trifluoromethanesulfonate (Bi(CF₃SO₃)₃)

- Formula : Bi(CF₃SO₃)₃

- Unique Features : Exhibits low toxicity compared to other heavy metal triflates.

- Applications : Used in green chemistry and asymmetric catalysis, but less studied than barium triflate .

Comparative Data Table

| Compound | Formula | Solubility | Hygroscopicity | Acidic Strength (Lewis) | Key Applications |

|---|---|---|---|---|---|

| Barium Triflate | Ba(CF₃SO₃)₂ | Low in water | High | Moderate | Catalysis, Polymers |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | Miscible with H₂O | N/A | Superacid (Brønsted) | Organic synthesis |

| Sodium Triflate | NaCF₃SO₃ | High in water | Low | Weak | Phase-transfer catalysis |

| Aluminum Triflate | Al(CF₃SO₃)₃ | Low in water | Very High | Strong | Friedel-Crafts reactions |

| Bismuth Triflate | Bi(CF₃SO₃)₃ | Moderate | Moderate | Moderate | Green chemistry |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing barium trifluoromethanesulfonate?

this compound is typically synthesized by reacting trifluoromethanesulfonic acid with barium carbonate or hydroxide. Characterization involves:

- Thermogravimetric analysis (TGA) to determine decomposition temperature (reported to decompose without melting) .

- Hygroscopicity testing due to its sensitivity to moisture, requiring storage in anhydrous conditions .

- Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm structural integrity and purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Use protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact and inhalation .

- Conduct reactions in a fume hood to mitigate exposure to toxic vapors .

- Dispose of waste via regulated chemical disposal services to prevent environmental contamination .

Q. How does the hygroscopic nature of this compound impact its storage and experimental reproducibility?

- Store in airtight containers under inert gas (e.g., argon) to prevent hydration, which alters reactivity .

- Pre-dry the compound at elevated temperatures (e.g., 80°C under vacuum) before use in moisture-sensitive reactions .

Advanced Research Questions

Q. What mechanistic insights support the use of this compound as a Lewis acid catalyst in organic synthesis?

- Its strong electrophilicity arises from the weakly coordinating triflate anion , enabling activation of substrates like carbonyl compounds. Studies suggest it facilitates Friedel-Crafts alkylation and Diels-Alder reactions by stabilizing transition states .

- Kinetic studies (e.g., monitoring reaction rates via HPLC or GC) can elucidate its catalytic efficiency compared to other triflate salts .

Q. How can researchers address contradictions in reported catalytic activity data for this compound?

- Control experiments to isolate variables (e.g., moisture levels, solvent purity) .

- Spectroscopic techniques (e.g., X-ray crystallography) to confirm structural consistency across batches .

- Meta-analysis of published data to identify trends or methodological discrepancies (e.g., substrate scope, temperature effects) .

Q. What strategies optimize the use of this compound in asymmetric catalysis?

- Pair with chiral ligands (e.g., bisoxazolines) to induce enantioselectivity .

- Screen solvent systems (e.g., dichloromethane vs. THF) to enhance stereochemical outcomes .

- Use computational modeling (DFT calculations) to predict ligand-metal interactions and transition states .

Q. How does this compound compare to other triflate salts (e.g., scandium, ytterbium) in terms of reactivity and stability?

- Comparative studies show barium triflate has lower Lewis acidity than Sc(OTf)3 but higher thermal stability .

- Electrochemical analysis (e.g., cyclic voltammetry) can quantify redox stability in different media .

Q. What are the environmental and toxicological implications of using this compound in large-scale reactions?

- Ecotoxicology assays (e.g., Daphnia magna toxicity tests) indicate potential aquatic toxicity, requiring strict disposal protocols .

- Lifecycle assessments (LCAs) should evaluate alternatives to minimize ecological footprint .

Q. Methodological Resources

属性

CAS 编号 |

2794-60-7 |

|---|---|

分子式 |

CHBaF3O3S |

分子量 |

287.41 g/mol |

IUPAC 名称 |

barium(2+);trifluoromethanesulfonate |

InChI |

InChI=1S/CHF3O3S.Ba/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI 键 |

UCJNCJZFRKZIHY-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ba+2] |

规范 SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ba] |

Key on ui other cas no. |

2794-60-7 |

Pictograms |

Irritant |

相关CAS编号 |

1493-13-6 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。